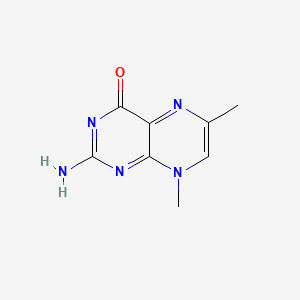

6,8-Dimethylpterin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dimethylpterin is a useful research compound. Its molecular formula is C8H9N5O and its molecular weight is 191.194. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Enzymatic Reactions

6,8-Dimethylpterin undergoes several enzymatic transformations that are essential for its biological function:

- Dihydrofolate Reductase Reaction : Studies have shown that this compound is a substrate for both chicken and human dihydrofolate reductases. The reaction kinetics reveal a pH independence for the maximum catalytic rate (Vmax) and minimal pH dependence for the Michaelis constant (Km). This suggests that specific ionizable groups in both the substrate and enzyme are critical for forming the enzyme-substrate complex and facilitating catalysis .

- Hydride Transfer Mechanism : The rate-limiting step in the enzymatic reduction of this compound involves hydride-ion transfer. This process is consistent across various pH levels, indicating a robust mechanism that does not rely heavily on specific pH conditions .

Chemical Stability and Reactivity

The stability of this compound can be influenced by its structural properties:

- Quinoid Formation : The compound can be oxidized to form quinoid derivatives, which exhibit different reactivity profiles compared to their reduced forms. For instance, quinoid 6,8-dimethyldihydropterin has been shown to be stable under physiological conditions, with a half-life in Tris-HCl buffer at pH 7.4 being approximately 4 hours at 27°C .

- Tautomerization : The compound can undergo tautomerization, leading to different structural isomers that may influence its reactivity and interaction with enzymes. The presence of substituents at the 6-position can stabilize certain tautomeric forms, impacting their biological activity .

Synthetic Pathways

The synthesis of this compound typically involves:

- Condensation Reactions : One common method includes the condensation of pyruvic aldehyde with 2,5-diamino-6-methylamino-pyrimidin-4(3H)-one in an acidic medium. This reaction often requires bisulfite to aid in isolating the desired isomeric forms .

Characterization Techniques

Characterization of synthesized this compound can be performed using various analytical techniques:

- UV/Vis Spectroscopy : This technique helps identify different tautomeric forms based on their absorbance characteristics at specific wavelengths.

- NMR Spectroscopy : Nuclear Magnetic Resonance provides insights into the molecular structure and confirms the presence of methyl groups at designated positions.

- Mass Spectrometry : This method assists in determining molecular weight and confirming the purity of synthesized compounds.

Comparative Analysis of Isomeric Forms

The behavior of different isomers of methylpterins can be summarized in a comparative table:

| Isomer | Stability | Enzymatic Activity | Kinetic Parameters |

|---|---|---|---|

| 6-Methylpterin | Less stable | Moderate substrate for DHFR | Higher Km |

| 7-Methylpterin | More stable | Lower activity compared to 6-isomer | Lower Vmax |

| This compound | Stable | Superior substrate for DHFR | Optimal Km ~0.4 mM |

This table highlights how structural variations affect stability and enzymatic interactions.

Eigenschaften

CAS-Nummer |

144533-67-5 |

|---|---|

Molekularformel |

C8H9N5O |

Molekulargewicht |

191.194 |

IUPAC-Name |

2-amino-6,8-dimethylpteridin-4-one |

InChI |

InChI=1S/C8H9N5O/c1-4-3-13(2)6-5(10-4)7(14)12-8(9)11-6/h3H,1-2H3,(H2,9,12,14) |

InChI-Schlüssel |

QCYGXAHYWFUWAU-UHFFFAOYSA-N |

SMILES |

CC1=CN(C2=NC(=NC(=O)C2=N1)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.